molecular formula C12H8F2N2S B8326873 N-(2,4-difluorophenyl)-2-pyridinecarbothioamide

N-(2,4-difluorophenyl)-2-pyridinecarbothioamide

Cat. No. B8326873
M. Wt: 250.27 g/mol
InChI Key: XIEGUQGDJGNJEV-UHFFFAOYSA-N
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Patent
US04886821

Procedure details

Lawesson's reagent (29.8 g, 74 mmol) and N-(2,4-difluorophenyl)-2-pyridinecarboxamide (14.37 g, 61 mmol) were combined in toluene (185 mL) and refluxed for 3 hours. After evaporation of the solvent, the residue was dissolved in dichloromethane, preadsorbed on silica gel, and flash chromatographed (eluted with 2% ethyl acetate in petroleum ether) to provide N-(2,4-difluorophenyl)-2-pyridinecarbothioamide as a yellow solid (14.45 g, 94%) m.p. 124°-129° C.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[F:23][C:24]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:25]=1[NH:31][C:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1)=O>C1(C)C=CC=CC=1>[F:23][C:24]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:25]=1[NH:31][C:32]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1)=[S:10]

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Two
Name
Quantity
14.37 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NC(=O)C1=NC=CC=C1
Step Three
Name
Quantity
185 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(eluted with 2% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC(=S)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.45 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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